AdTx1
Description
Properties
Molecular Formula |
C310H481N87O100S8 |
|---|---|
Molecular Weight |
7283.22 |
Appearance |
Lyophilized solid |
bioactivity |
Antagonist |
Purity |
>98% |
sequence |
LTCVTSKSIFGITTEDCPDGQNLCFKRRHYVVPKIYDSTRGCAATCPIPENYDSIHCCKTDKCNE(Modifications: Disulfide bridge: 3-24, 17-42, 46-57, 58-63) |
solubility |
Soluble in water |
source |
Synthetic |
storage |
-20°C |
Synonym |
ρ-Da1a |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Characterization
AdTx1 is a 65-amino-acid peptide characterized by four disulfide bridges, which stabilize its structure as part of the three-finger fold toxin family. Its pharmacological profile includes:
- High Affinity and Selectivity : this compound exhibits a subnanomolar affinity (K_i = 0.35 nM) for the human α1A-adrenoceptor subtype, making it the most specific peptide inhibitor identified for this receptor to date .
- Insurmountable Antagonism : The compound demonstrates potent insurmountable antagonism against phenylephrine-induced contractions in isolated prostatic smooth muscle. This property suggests its potential utility in treating conditions associated with smooth muscle contraction, such as benign prostatic hyperplasia (BPH) .
Therapeutic Applications
The unique properties of this compound offer promising avenues for therapeutic applications:
- Benign Prostatic Hyperplasia (BPH) : Given its selective antagonism at the α1A-adrenoceptor, this compound is being explored as a potential treatment for BPH, which is characterized by increased smooth muscle tone in the prostate leading to urinary symptoms. Studies indicate that this compound can effectively relax prostatic smooth muscle, thereby alleviating symptoms associated with BPH .
- Lower Urinary Tract Symptoms : Beyond BPH, this compound's mechanism of action may also be beneficial in treating other lower urinary tract symptoms by targeting the α1A-adrenoceptors involved in regulating urinary bladder function .
Research and Development
This compound serves as a valuable tool in both basic and applied research:
- Drug Development : The peptide's high specificity and potency make it an attractive candidate for developing new pharmacological agents targeting the α1A-adrenoceptor. Researchers are investigating modifications to enhance its therapeutic profile and reduce potential side effects associated with traditional α1-adrenoceptor antagonists .
- Understanding GPCR Function : As a ligand for G-protein coupled receptors (GPCRs), this compound aids in elucidating the physiological roles of α1A-adrenoceptors. Its unique binding characteristics provide insights into receptor dynamics and signaling pathways, contributing to a broader understanding of GPCR biology .
Case Studies and Experimental Findings
Several studies have highlighted the effectiveness and potential applications of this compound:
Comparison with Similar Compounds
Natural Peptide Toxins
AdTx1 is compared below with other venom-derived peptides targeting adrenoceptors or related GPCRs:
Table 1: Comparison of this compound with Natural Peptide Toxins
Key Findings :
- Selectivity : this compound’s α1A-AR specificity exceeds that of β-bungarotoxin (α2-AR) and r-TIA (α1B/α1D-AR) by orders of magnitude .
- Kinetics : this compound’s irreversible binding and slow dissociation contrast with the reversible, competitive antagonism of β-bungarotoxin and r-TIA .
- Safety : this compound’s low toxicity in mice distinguishes it from highly toxic peptides like MT1/MT2 .
Key Findings :
- Mechanism : Unlike prazosin and tamsulosin, this compound’s insurmountable antagonism prevents receptor reactivation, offering prolonged efficacy .
- Side Effects: this compound’s α1A-AR selectivity minimizes off-target effects (e.g., hypotension) seen with non-selective antagonists like prazosin .
- Therapeutic Potential: this compound’s peptide nature allows for radiolabeling (e.g., ¹²⁵I-AdTx1) as a research tool, though stability challenges remain for clinical use .
Preparation Methods
Synthetic Preparation of AdTx1
The preparation of this compound primarily involves solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, a widely accepted method for assembling peptides with high purity and yield.
Solid-Phase Peptide Synthesis (SPPS) Using Fmoc Strategy
Peptide Chain Assembly:
The linear peptide chain of this compound is synthesized stepwise on a solid resin support. Each amino acid is coupled sequentially, with the Fmoc group protecting the amino terminus to prevent unwanted reactions during chain elongation.Cleavage and Deprotection:
After the full sequence is assembled, the peptide is cleaved from the resin and side-chain protecting groups are removed to yield the linear peptide.Purification:
The crude linear peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove truncated sequences and impurities.
Folding and Oxidation to Form Disulfide Bridges
The linear peptide undergoes oxidative folding to form the native conformation stabilized by four disulfide bridges, crucial for biological activity.
The folding is performed at 4°C over 48 hours in a buffer containing:
Folding Outcome:
Analytical HPLC and mass spectrometry confirm that the folded synthetic peptide matches the native toxin in hydrophobicity and monoisotopic mass (~7278.3 Da), indicating correct folding and disulfide bond formation.
Radiolabeling of this compound
To facilitate pharmacological studies, synthetic this compound can be radio-iodinated, enabling its use as a radioligand for binding assays.
- Iodination Procedure:
- 1 nmol of synthetic this compound is incubated with 0.5 mCi of sodium [^125I]-iodide.
- The reaction is catalyzed by lactoperoxidase (0.7 units) with diluted hydrogen peroxide (1/50,000) at pH 7.3.
- The iodinated toxin is purified by reverse-phase chromatography on a C8 column using a gradient of acetonitrile with trifluoroacetic acid (TFA).
Summary Table of Preparation Steps
| Step No. | Preparation Stage | Description | Key Conditions/Notes |
|---|---|---|---|
| 1 | Solid-Phase Peptide Synthesis | Assembly of linear 65 amino-acid peptide using Fmoc chemistry on resin | Automated synthesizer (e.g., Applied Biosystems 433A) |
| 2 | Cleavage and Deprotection | Removal of peptide from resin and side-chain protecting groups | Standard acid cleavage protocols |
| 3 | Purification | Reverse-phase HPLC purification of linear peptide | RP-HPLC with C18 column |
| 4 | Oxidative Folding | Formation of four disulfide bridges in presence of glutathione redox couple and glycerol | 4°C, 48 hours, Tris buffer pH 8, 25% glycerol |
| 5 | Confirmation of Folding | Analytical HPLC and mass spectrometry to verify correct folding and mass | Co-elution with native peptide, mass ~7278 Da |
| 6 | Radiolabeling (optional) | Iodination with [^125I]-NaI catalyzed by lactoperoxidase for binding studies | pH 7.3, purified by C8 reverse-phase chromatography |
Research Findings on Preparation and Characterization
The synthetic this compound peptide shows high affinity for the α1A-adrenoceptor with a dissociation constant (Kd) of approximately 0.6 nM and an inhibition constant (Ki) of 0.35 nM, confirming its potent receptor binding.
The folded synthetic peptide is indistinguishable from the native toxin in chromatographic behavior and mass, indicating successful synthesis and correct disulfide bond formation.
The slow association rate constant (kon = 6 × 10^6 M^−1·min^−1) and long dissociation half-life (t1/2 = 3.6 hours) of the this compound-receptor complex demonstrate the stability of the folded peptide and its functional relevance.
The peptide's insurmountable antagonism of phenylephrine-induced contraction in rabbit isolated prostatic muscle validates the bioactivity of the synthetic product.
Comparative Notes on Related Peptides
| Compound Name | Source | Length (aa) | Affinity for α1A-Adrenoceptor | Unique Features |
|---|---|---|---|---|
| This compound | Green Mamba Venom | 65 | Very high (K_i = 0.35 nM) | Four disulfide bridges, three-finger fold, insurmountable antagonist |
| ρ-Da1a | Green Mamba Venom | 65 | High | Similar structure to this compound |
| ρ-TIA | Conus tulipa | 19 | Moderate | Smaller size, competitive antagonist |
| Erabutoxin | Laticauda colubrina | Variable | Moderate | Targets nicotinic acetylcholine receptors |
| MT7 | Mamba Venom | Variable | Low | Allosteric modulator of muscarinic receptors |
This compound stands out due to its unique combination of size, structural stability, and highly selective insurmountable antagonism at the α1A-adrenoceptor.
Q & A
Q. What methodologies are recommended for isolating and purifying AdTx1 from green mamba venom?
this compound is isolated via cation-exchange chromatography to separate venom components, followed by reverse-phase high-performance liquid chromatography (RP-HPLC) for further purification . The process involves dissolving venom in a buffered solution (e.g., ammonium acetate, pH 5.0) and using gradient elution to separate peptides based on hydrophobicity. Synthetic this compound is chemically synthesized using Fmoc-based solid-phase peptide synthesis, purified via RP-HPLC, and refolded under controlled redox conditions to ensure proper disulfide bond formation .
Q. What experimental conditions are optimal for assessing this compound’s inhibitory effects on adrenergic neurons?
Neurons should be cultured in Krebs-Henseleit solution (pH 7.4, 37°C) containing 118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, and 11 mM glucose. After achieving 1g resting tension, pre-treatment with 30 µM phenoxybenzamine ensures receptor alkylation. This compound (10–100 nM) is incubated for 180 minutes before generating cumulative concentration-response curves for agonists like phenylephrine. Force measurements are recorded using isometric tension transducers (e.g., EMKA IT-1) and analyzed via software (e.g., PowerLab 16/s) .
Q. How is this compound’s specificity for α1A-adrenoceptors validated in vitro?
Competitive binding assays using radiolabeled antagonists (e.g., ³H-prazosin) are performed on cell membranes expressing recombinant α1A-, α1B-, or α1D-adrenoceptors. This compound’s binding affinity (Ki) is calculated using the Cheng-Prusoff equation:
where is the radioligand concentration and is its dissociation constant. Specificity is confirmed if this compound displaces ³H-prazosin in α1A-expressing cells but shows minimal binding to other subtypes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antagonist potency of this compound across experimental models?
Contradictions may arise from differences in tissue preparation (e.g., receptor density) or assay conditions (e.g., incubation time). To address this:
- Standardize protocols : Use identical buffer compositions (e.g., Krebs-Henseleit solution) and agonist exposure times.
- Control for receptor reserve : Pre-treat tissues with irreversible antagonists (e.g., phenoxybenzamine) to eliminate spare receptors.
- Apply Schild analysis : Plot log(dose ratio – 1) vs. log[this compound] to determine if antagonism is competitive or insurmountable .
Q. What strategies are effective for optimizing this compound’s synthetic yield and bioactivity?
- Optimize refolding conditions : Test redox buffers (e.g., glutathione gradients) and pH levels (5.0–8.0) to maximize disulfide bond accuracy.
- Validate bioactivity : Use functional assays (e.g., calcium flux in HEK293 cells expressing α1A-adrenoceptors) to confirm receptor blockade.
- Apply LC-MS/MS : Verify peptide integrity and post-translational modifications .
Q. How should researchers analyze this compound’s insurmountable antagonism in dynamic physiological systems?
Insurmountable antagonism is characterized by non-parallel rightward shifts in agonist concentration-response curves. Use the modified Gaddum equation:
where is this compound concentration, is its dissociation constant, and is the Hill coefficient. Nonlinear regression analysis (e.g., GraphPad Prism) quantifies and assesses reversibility via washout experiments .
Methodological Recommendations
- For reproducibility : Document buffer compositions, equipment models (e.g., ADInstruments PowerLab), and software settings in the Methods section .
- For data interpretation : Use ANOVA with post-hoc Tukey tests for multi-group comparisons and report effect sizes (e.g., Cohen’s d) .
- For conflict resolution : Apply sensitivity analysis to identify variables (e.g., incubation temperature) most affecting this compound’s potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
